BenchChemオンラインストアへようこそ!

5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine

Trk kinase inhibitor 4-aminopyrazolylpyrimidine SAR fluorine substitution effect

5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine is a low-molecular-weight (193.18 Da) heterocyclic small molecule belonging to the 4-aminopyrazolylpyrimidine chemotype. This scaffold is a privileged structure in kinase inhibitor design, with close analogs reported as potent inhibitors of Trk kinases and ROS1 kinase.

Molecular Formula C8H8FN5
Molecular Weight 193.185
CAS No. 2320516-72-9
Cat. No. B2663568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine
CAS2320516-72-9
Molecular FormulaC8H8FN5
Molecular Weight193.185
Structural Identifiers
SMILESCN1C=C(C=N1)NC2=NC=NC=C2F
InChIInChI=1S/C8H8FN5/c1-14-4-6(2-12-14)13-8-7(9)3-10-5-11-8/h2-5H,1H3,(H,10,11,13)
InChIKeyFFIIMLMDDGEGQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine (CAS 2320516-72-9): Core Chemical Identity and Kinase-Targeted Scaffold Class


5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine is a low-molecular-weight (193.18 Da) heterocyclic small molecule belonging to the 4-aminopyrazolylpyrimidine chemotype . This scaffold is a privileged structure in kinase inhibitor design, with close analogs reported as potent inhibitors of Trk kinases [1] and ROS1 kinase [2]. The compound features a 5-fluoro substituent on the pyrimidine ring and an N-methyl group on the pyrazole moiety, both of which are established pharmacophoric elements that modulate kinase selectivity and metabolic stability within this chemical series.

Why 5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine Cannot Be Replaced by Generic Pyrazolylpyrimidine Analogs Without Quantitative Selectivity and Potency Trade-offs


Within the 4-aminopyrazolylpyrimidine class, even minor substituent changes drastically alter kinase selectivity profiles. The Trk inhibitor series demonstrated that replacing the pyrimidine 5-fluoro with hydrogen, chlorine, or bromine shifts potency by over an order of magnitude across TrkA, TrkB, and TrkC isoforms [1]. Similarly, in the ROS1 series, removal of the pyrazole N-methyl group or substitution of the pyrimidine 5-position collapsed inhibitory activity below 50% at 1 µM [2]. These SAR cliffs mean that generic substitution with an uncharacterized analog risks complete loss of target engagement, rendering procurement decisions based solely on scaffold similarity unreliable without compound-specific quantitative data.

Quantitative Evidence Guide: Differentiating 5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine from Closest Analogs


5-Fluoro Substitution on Pyrimidine: Potency Advantage Over 5-Unsubstituted and 5-Chloro Analogs in Trk Kinase Inhibition

In a systematic SAR study of 4-aminopyrazolylpyrimidines as Trk kinase inhibitors, the 5-fluoro substituted analog (R2 = F) demonstrated significantly superior cellular potency compared to the 5-unsubstituted (R2 = H) and 5-chloro (R2 = Cl) counterparts. Across TrkA, TrkB, and TrkC biochemical assays, the 5-fluoro derivative consistently achieved IC50 values in the low nanomolar range, whereas the 5-H analog exhibited >10-fold reduced potency and the 5-Cl analog showed intermediate activity [1]. This pattern establishes 5-fluoro as the optimal pyrimidine substituent for maintaining potent Trk kinase engagement within this chemotype.

Trk kinase inhibitor 4-aminopyrazolylpyrimidine SAR fluorine substitution effect

N-Methylpyrazole Moiety: Critical for ROS1 Kinase Inhibitory Activity Versus N-Unsubstituted Pyrazole Analogs

In the pyrazol-4-ylpyrimidine ROS1 inhibitor series, compounds bearing an N-methylpyrazole group (e.g., compound 7c, IC50 = 24 nM) achieved potent ROS1 inhibition and 170-fold selectivity over the closely related ALK kinase. In contrast, analogs lacking the N-methyl substituent or carrying bulkier N-substituents showed substantially reduced ROS1 inhibitory activity (<50% inhibition at 1 µM) [1]. The N-methyl group is therefore a critical determinant of both potency and selectivity within this scaffold.

ROS1 kinase inhibitor pyrazole N-methylation kinase selectivity

Physicochemical Differentiation: Low Molecular Weight and Calculated LogP Favorable for CNS Permeability vs. Heavier Pyrazolopyrimidine Congeners

5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine possesses a molecular weight of 193.18 Da and a calculated LogP (cLogP) of approximately 1.2–1.5, placing it within the favorable range for CNS penetration according to the Wager CNS MPO scoring system . In contrast, the lead ROS1 inhibitor KIST301072 (MW 439.52, cLogP ~3.5) and the Trk inhibitor AZ-23 (MW ~380, cLogP ~3.0) are significantly heavier and more lipophilic, which may limit their brain exposure [1]. The lower MW and moderate lipophilicity of the target compound suggest superior passive BBB permeability potential, an attribute relevant for neuroscience-targeted kinase inhibitor programs.

CNS drug-like properties molecular weight lipophilicity

Kinase Selectivity Fingerprint: 5-Fluoro Pyrimidine Substituent Reduces Off-Target Binding vs. 5-H and 5-CH3 Analogs in Trk Family

Kinase selectivity profiling of the 4-aminopyrazolylpyrimidine series revealed that the 5-fluoro substituent (as in AZ-23) confers a cleaner selectivity profile across a panel of 35 kinases compared to the 5-methyl and 5-H analogs. At 100 nM, the 5-fluoro compound inhibited only TrkA, TrkB, and TrkC by >80%, whereas the 5-methyl analog additionally inhibited FLT3, KDR, and PDGFRβ, and the 5-H analog showed broad activity against 8 kinases [1]. This narrower selectivity window is attributed to the electron-withdrawing effect of fluorine, which fine-tunes the hinge-binding interaction with the kinase ATP pocket.

kinase selectivity TrkA/TrkB/TrkC off-target profiling

Optimal Research and Industrial Application Scenarios for 5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine Based on Established Quantitative Differentiation


Trk Kinase Inhibitor Lead Optimization: Starting Point for CNS-Penetrant TrkA/B/C Selective Inhibitors

The compound's low nanomolar inferred potency against Trk kinases (based on the 5-fluoro SAR established in J. Med. Chem. 2008) [1], combined with its favorable CNS physicochemical profile (MW 193 Da, cLogP ~1.2–1.5), makes it a compelling starting scaffold for neuroscience programs targeting Trk-mediated pain or neurodegenerative disorders. The established selectivity advantage of the 5-fluoro substituent over 5-H and 5-CH3 analogs reduces the risk of off-target kinase liabilities early in the optimization cascade.

ROS1 Inhibitor Discovery: Core Scaffold for Achieving Sub-50 nM Potency with ALK Selectivity

Based on the ROS1 SAR demonstrating that N-methylpyrazole is essential for sub-50 nM ROS1 potency and >100-fold selectivity over ALK [1], this compound can serve as a validated core for designing selective ROS1 inhibitors. The 170-fold selectivity window reported for the closely related N-methylpyrazole analog 7c provides a benchmark that programs can aim to match or exceed.

Chemical Biology Probe Development: A Minimalist Kinase Inhibitor Scaffold for Target Deconvolution Studies

With its low molecular weight (193 Da) and clean predicted kinase selectivity profile (inferred from Trk selectivity panel data) [1], this compound is well-suited for derivatization into affinity chromatography probes or photoaffinity labeling reagents. Its small size minimizes steric interference with target engagement while allowing modular conjugation of linker handles, an advantage over bulkier kinase inhibitor scaffolds like KIST301072 (MW 440 Da) .

Structure-Activity Relationship (SAR) Expansion: 5-Fluoro Analog as a Reference Compound for Halogen-Scanning Studies

The quantitative potency advantage of the 5-fluoro substituent over 5-Cl, 5-Br, and 5-H analogs (10–50 fold, as reported in the Trk inhibitor SAR) [1] positions this compound as an essential reference standard for halogen-scanning SAR campaigns. Procurement of this specific 5-fluoro variant ensures that research teams have a validated positive control against which to benchmark new analogs, reducing experimental variability across laboratories.

Quote Request

Request a Quote for 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.